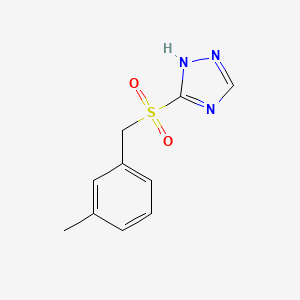
5-bromo-N-cyclooctylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-N-cyclooctylfuran-2-carboxamide involves multiple steps, including bromination, cyclization, and amide formation. An example related to the synthesis process involves palladium-catalyzed cyclization of bromoacrylamides with isocyanides, leading to substituted 2,5-diimino-furans, a precursor for further modifications to achieve structures like this compound (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These methods provide detailed information on bond lengths, angles, and overall geometry, which are crucial for understanding the physical and chemical behavior of this compound. For example, a study detailed the crystal structure of a related compound, showcasing the significance of intermolecular hydrogen bonding and π…π stacking interactions (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical properties of this compound derivatives, including reactivity patterns and potential for further functionalization, have been explored. These studies often focus on reactions that introduce or modify functional groups, impacting the compound's reactivity and potential applications. An example includes the facile synthesis of related furan carboxamides via Suzuki-Miyaura cross-coupling, highlighting the compound's versatility in forming bonds with various substituents (Siddiqa et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- A study focused on the synthesis and spectroscopic characterization of related compounds, highlighting techniques like FT-IR, NMR spectroscopy, and X-ray diffraction, which are relevant for analyzing derivatives of 5-bromo-N-cyclooctylfuran-2-carboxamide (Anuradha et al., 2014).
Application in Drug Development:
- Research into the synthesis of various carboxamides, including those related to this compound, is important for drug development, particularly in designing molecules with potential antibacterial properties (Mane et al., 2018).
Chemical Synthesis Techniques:
- Innovative synthesis methods for related compounds provide insights into the chemical manipulation of this compound, which is crucial for its application in various fields of chemistry and pharmacology (Hirokawa et al., 2000).
Development of Novel Compounds:
- The compound's structural similarity to other carboxamides used in synthesizing novel organic compounds indicates its potential utility in creating new chemical entities with diverse applications (Bagley et al., 2004).
Pharmacological Applications:
- Although not directly involving this compound, research on similar compounds shows the importance of such chemicals in developing pharmacologically active agents, potentially leading to new therapeutic options (Siddiqa et al., 2022).
Propiedades
IUPAC Name |
5-bromo-N-cyclooctylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-9-8-11(17-12)13(16)15-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJMYECJBHGFHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354061 |
Source


|
| Record name | 5-bromo-N-cyclooctylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
310453-09-9 |
Source


|
| Record name | 5-bromo-N-cyclooctylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

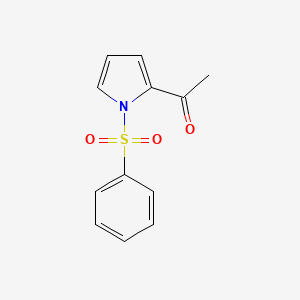
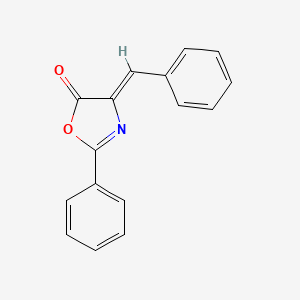
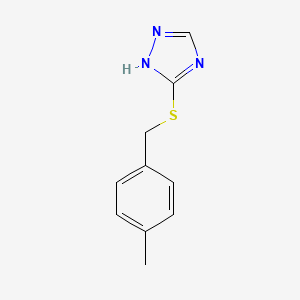
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)
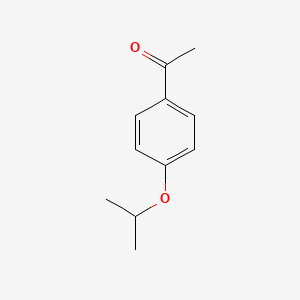

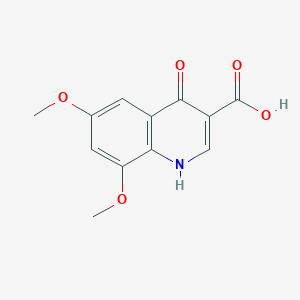
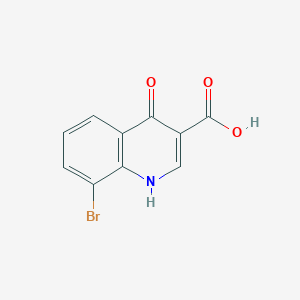
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)
